molecular formula C19H23N7O2 B12179811 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(7H-purin-6-ylamino)propan-1-one

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(7H-purin-6-ylamino)propan-1-one

Cat. No.: B12179811
M. Wt: 381.4 g/mol
InChI Key: QKGCBASBCMXZHX-UHFFFAOYSA-N
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Description

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(7H-purin-6-ylamino)propan-1-one is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a purinylamino propanone moiety

Preparation Methods

The synthesis of 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(7H-purin-6-ylamino)propan-1-one typically involves multiple steps. The initial step often includes the formation of the piperazine ring, followed by the introduction of the methoxyphenyl group. The final steps involve the attachment of the purinylamino propanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(7H-purin-6-ylamino)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, where different substituents can be introduced. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures.

Scientific Research Applications

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(7H-purin-6-ylamino)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(7H-purin-6-ylamino)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and purinylamino moiety play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds to 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(7H-purin-6-ylamino)propan-1-one include:

Properties

Molecular Formula

C19H23N7O2

Molecular Weight

381.4 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(7H-purin-6-ylamino)propan-1-one

InChI

InChI=1S/C19H23N7O2/c1-28-15-4-2-14(3-5-15)25-8-10-26(11-9-25)16(27)6-7-20-18-17-19(22-12-21-17)24-13-23-18/h2-5,12-13H,6-11H2,1H3,(H2,20,21,22,23,24)

InChI Key

QKGCBASBCMXZHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCNC3=NC=NC4=C3NC=N4

Origin of Product

United States

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